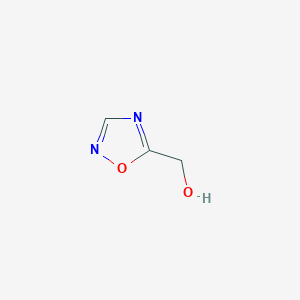

1,2,4-Oxadiazol-5-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-oxadiazol-5-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-1-3-4-2-5-7-3/h2,6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQWDIZCAIOBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2,4-Oxadiazol-5-ylmethanol: A Strategic Bioisostere for Ester and Amide Surrogacy

The following technical guide details the application, synthesis, and rationale of 1,2,4-Oxadiazol-5-ylmethanol as a bioisostere for esters and amides in drug design.

Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary

The 1,2,4-oxadiazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, serving as a robust bioisostere for hydrolytically unstable ester (-COO-) and amide (-CONH-) functionalities.[1][2][3]

The specific derivative This compound (a 1,2,4-oxadiazole core with a C5-hydroxymethyl substituent) offers a dual advantage:

-

Metabolic Stability: The heterocyclic ring mimics the planar geometry and electronic distribution of the carbonyl bond without susceptibility to esterases or amidases.

-

Solvation & H-Bonding: The 5-hydroxymethyl (-CH₂OH) tail mimics the hydrogen-bonding capability of the displaced ester oxygen or amide nitrogen, maintaining critical ligand-receptor interactions while improving solubility.

This guide provides the structural rationale, synthetic protocols, and application strategies for integrating this moiety into drug candidates.[3]

Structural & Physicochemical Rationale[3][4][5]

Bioisosteric Mapping

The 1,2,4-oxadiazole ring effectively mimics the trans-amide or ester bond geometry. When replacing an ester (R-CO-O-R'), the oxadiazole ring provides a rigid linker that preserves the distance and angle between the flanking substituents (R and R').

| Feature | Ester / Amide | 1,2,4-Oxadiazole | Impact of Bioisosterism |

| Geometry | Planar (sp² hybridized) | Planar (Aromatic) | Preserves binding pocket fit; restricts conformational entropy. |

| Dipole Moment | High (~3.5–4.0 D) | Moderate to High (~3.0–4.0 D) | Maintains electrostatic recognition by the receptor. |

| H-Bonding | Carbonyl Oxygen (Acceptor) | Ring Nitrogens (N2/N4) (Acceptors) | N4 mimics the carbonyl oxygen acceptor role. |

| Metabolic Stability | Low (Hydrolysis by esterases) | High | Resists plasma hydrolysis; extends |

| pKa Influence | Neutral | Weakly basic (Ring) | Modulates solubility; the -CH₂OH group adds a donor/acceptor site. |

The Role of the 5-Hydroxymethyl Group

While the oxadiazole ring replaces the carbonyl core, the 5-hydroxymethyl group is critical for mimicking the side chain properties.

-

In Ester Replacement: It mimics the alkoxy oxygen or a hydroxy-substituted alkyl chain.

-

In Amide Replacement: It can mimic a serine side chain or the N-H donor (via the -OH proton) that is lost when replacing an amide with a heterocycle.

Synthetic Methodology

Objective: Synthesis of 3-substituted-1,2,4-oxadiazol-5-ylmethanol derivatives. Primary Route: Cyclization of Amidoximes with Glycolic Acid Equivalents.

Retrosynthetic Analysis

The most robust route involves the condensation of an arylamidoxime (derived from a nitrile) with an activated glycolic acid derivative (e.g., acetoxyacetyl chloride), followed by thermal cyclization and deprotection.

Detailed Experimental Protocol

Step 1: Amidoxime Formation

-

Reagents: Starting Nitrile (R-CN), Hydroxylamine hydrochloride (

), Base ( -

Solvent: Ethanol/Water (2:1).

-

Procedure: Reflux the nitrile with 1.2 eq of hydroxylamine salt and 2.0 eq of base for 4–12 hours. Monitor by TLC. Concentrate and crystallize the amidoxime.

Step 2: O-Acylation & Cyclization (The "One-Pot" Modification)

-

Reagents: Amidoxime (from Step 1), Acetoxyacetyl chloride (1.1 eq), Pyridine or DIPEA.

-

Solvent: Toluene or DMF.

-

Procedure:

-

Add acetoxyacetyl chloride dropwise at 0°C. Stir for 1h (O-acylation).

-

Heat the mixture to reflux (110°C) for 3–6 hours to induce cyclization to the 1,2,4-oxadiazol-5-ylmethyl acetate .

-

Note: A Dean-Stark trap can be used to remove water if using free glycolic acid, but the acid chloride route is preferred for yield.

Step 3: Deprotection to Alcohol

-

Reagents:

or LiOH. -

Solvent: Methanol/Water.

-

Procedure: Stir the acetate intermediate in MeOH/Water with mild base at RT for 1 hour. Acidify carefully or extract directly to yield the target This compound .

Synthesis Workflow Diagram

Caption: Step-wise synthesis of the this compound scaffold from a nitrile precursor via the acetoxyacetyl chloride route.

Case Studies & Applications

Enhancing Metabolic Stability (General Application)

Esters are rapidly hydrolyzed by plasma esterases (e.g., butyrylcholinesterase), leading to short half-lives (

-

Case: Replacement of the ester linkage in Store-Operated Calcium Entry (SOCE) modulators.

-

Outcome: Substitution of the ethyl ester with a 1,2,4-oxadiazole ring increased microsomal stability from

min to

Bioisostere in Antiviral Design (PLpro Inhibitors)

In the development of SARS-CoV-2 Papain-like protease (PLpro) inhibitors, the amide bond of the lead compound (GRL0617) was susceptible to metabolism.

-

Modification: Introduction of the 1,2,4-oxadiazole core.

-

Result: The derivative exhibited improved metabolic stability (

min) and higher plasma exposure (AUC) in mice compared to the amide/ester parents.[6] The 5-position substituents (including hydroxymethyl analogs) allowed for tuning of the solubility profile.

Comparison Data: Ester vs. Oxadiazole[1]

| Property | Ethyl Ester Analog | 1,2,4-Oxadiazole Analog |

| Plasma Stability ( | < 10 min | > 120 min |

| LogP (Lipophilicity) | 2.5 | 2.1 (More polar) |

| Solubility | Low | Moderate (High with -CH₂OH) |

| H-Bond Acceptors | 2 | 3 (Ring N + O) |

Critical Design Considerations

Regiochemistry (3,5-Substitution)

The properties of the oxadiazole depend heavily on the substitution pattern.

-

3-Aryl-5-alkyl (Standard): Derived from Aryl-nitrile + Alkyl-acid. This is the most common configuration for stability.

-

5-Aryl-3-alkyl (Inverse): Derived from Alkyl-nitrile + Aryl-acid. This isomer is generally less stable hydrolytically than the 3-aryl isomer but may be required for specific binding pockets.

Decision Tree for Bioisostere Selection

Caption: Strategic decision tree for selecting the this compound moiety during lead optimization.

References

-

Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor. Journal of Medicinal Chemistry. (1991).[1] Link

-

1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. (2021). Link

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. (2024). Link

-

Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. (2023).[2] Link

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. (2024). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. ipbcams.ac.cn [ipbcams.ac.cn]

Solubility profile of 1,2,4-Oxadiazol-5-ylmethanol in organic vs aqueous solvents

1,2,4-Oxadiazol-5-ylmethanol: Solubility Profile & Stability Guide

Part 1: Executive Summary & Structural Logic

The Scaffold: this compound (often substituted at the C3 position) is a critical heterocyclic building block in medicinal chemistry. It serves as a bioisostere for esters and amides, offering improved metabolic stability against esterases while maintaining hydrogen-bonding capability through the hydroxymethyl group.

The Solubility Paradox: This molecule presents a unique "amphiphilic" challenge. The 1,2,4-oxadiazole ring is electron-deficient and polar, while the hydroxymethyl tail adds significant hydrophilicity. However, its solubility is not merely a function of polarity but of hydrolytic stability .

-

Key Insight: Unlike simple alcohols, the solubility of this scaffold cannot be decoupled from its pH stability. The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack (ring-opening) in basic aqueous media, meaning "solubility" measurements at high pH often measure decomposition products.

Target Audience: This guide is designed for medicinal chemists and formulation scientists requiring precise data for reaction optimization, purification, and biological assay preparation.

Part 2: Physicochemical Profile

The solubility behavior of this compound derivatives is governed by the interplay between the core ring and the C3-substituent (R).

| Property | Value / Trend | Mechanistic Implication |

| Core LogP | ~ -0.5 to 0.5 (Unsubstituted) | The core itself is hydrophilic. The R-group at C3 drives the overall lipophilicity. |

| H-Bond Donors | 1 (OH group) | Critical for water solubility; facilitates solvation in protic solvents. |

| H-Bond Acceptors | 3 (N2, N4, O1) | The ring nitrogens are weak bases but good acceptors, enhancing solubility in polar aprotic solvents. |

| pKa (Ring) | ~ -1 to 1 (Conjugate acid) | The ring is weakly basic. Protonation at N4 occurs only in strong acids. |

| pKa (Alcohol) | ~ 13-14 | Typical primary alcohol acidity. |

| Dipole Moment | High (~ 3-4 D) | Strong dipole interactions favor solubility in DMSO/DMF over non-polar hydrocarbons. |

Part 3: Solubility in Organic vs. Aqueous Solvents

Organic Solvent Profile

The molecule exhibits a "Polar-Preferred" solubility profile.

-

Class I: High Solubility (Preferred for Stock Solutions)

-

Solvents: DMSO, DMF, DMAc, NMP.

-

Mechanism: Strong dipole-dipole interactions between the solvent and the electron-deficient oxadiazole ring. The solvent disrupts intermolecular H-bonding of the crystal lattice.

-

Application: Preparation of 10-100 mM stock solutions for biological assays.

-

-

Class II: Moderate to Good Solubility (Process Solvents)

-

Solvents: Methanol, Ethanol, Acetonitrile, Acetone, THF, Ethyl Acetate.

-

Mechanism:

-

Alcohols: Solvate the hydroxymethyl group via H-bonding but may compete with the ring nitrogens.

-

Ethers/Esters: Good general solvation, though solubility decreases as the R-group at C3 becomes more polar/crystalline.

-

-

Application: Reaction media, crystallization, and extraction.

-

-

Class III: Poor Solubility (Anti-Solvents)

-

Solvents: Hexanes, Heptane, Diethyl Ether, Toluene (cold).

-

Mechanism: The high polarity of the oxadiazole-methanol core prevents effective solvation by non-polar London dispersion forces.

-

Application: Used to precipitate the product during purification (trituration).

-

Aqueous Solubility & pH Sensitivity (Critical)

-

Acidic Media (pH 1-5):

-

Solubility: High.

-

Stability: Good. The ring is generally stable to acid hydrolysis.

-

-

Neutral Media (pH 6-7):

-

Solubility: Moderate (R-group dependent).

-

Stability: Stable. Ideal for biological assays.

-

-

Basic Media (pH > 8):

-

Solubility: Appears high, but deceptive.

-

Stability: POOR.

-

Mechanism: Hydroxide ions (

) act as nucleophiles, attacking the C5 position (or C3 depending on substitution), leading to ring cleavage (formation of amidoximes or cyanamides). -

Directive: Never store stock solutions in basic buffers (e.g., Tris pH 8.5, Carbonate buffer).

-

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this for accurate equilibrium solubility data.

-

Preparation: Weigh 5 mg of solid this compound derivative into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4) or solvent.[1][2][3][4]

-

Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

-

Filtration: Filter the suspension through a 0.45 µm PVDF membrane (low binding).

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

-

Self-Validation Step: Check the chromatogram for new peaks. If extra peaks appear, degradation has occurred during the 24h shake. Switch to Protocol B.

-

Protocol B: Kinetic Solubility (High Throughput)

Use this if the compound is unstable or for rapid screening.

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Add 10 µL of stock to 490 µL of aqueous buffer (2% DMSO final).

-

Incubation: Shake for only 2-4 hours at room temperature.

-

Separation: Centrifuge at high speed (10,000 rpm) or filter.

-

Analysis: Measure supernatant concentration via HPLC or LC-MS.

Part 5: Visualization of Workflows

Diagram 1: Solvent Selection & Stability Logic

This decision tree guides the researcher in selecting the correct solvent system based on the intended application and the chemical stability of the scaffold.

Caption: Decision matrix for solvent selection emphasizing the stability constraints of the 1,2,4-oxadiazole ring in aqueous environments.

Diagram 2: Base-Catalyzed Degradation Pathway

Understanding why solubility fails in base is crucial. This diagram illustrates the ring-opening mechanism that confounds solubility data at high pH.

Caption: Mechanism of base-catalyzed instability. Solubility measurements in basic media often falsely detect these degradation products as 'dissolved' compound.

Part 6: References

-

Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348.

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.

-

BenchChem. (2025).[5] Stability of 3-methyl-2H-1,2,4-oxadiazol-5-one in different solvents. BenchChem Technical Notes.

-

Osti.gov. (2023). 1,2,5-oxadiazole Approaching to Melt-castable Materials.[6] U.S. Department of Energy Office of Scientific and Technical Information.

-

National Institutes of Health (NIH). (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.

Sources

Literature review of 1,2,4-oxadiazole synthesis pathways

Literature Review of 1,2,4-Oxadiazole Synthesis Pathways

Executive Summary: The Bioisosteric Imperative

In modern medicinal chemistry, the 1,2,4-oxadiazole ring is not merely a linker; it is a critical bioisostere for esters and amides.[1] Its planar, aromatic nature provides improved metabolic stability (t1/2) compared to hydrolytically labile esters, while maintaining hydrogen-bond acceptor capabilities essential for receptor binding.

This guide moves beyond basic textbook definitions to analyze the causality and strategic selection of synthesis pathways. We dissect the three dominant methodologies—Classical Condensation, 1,3-Dipolar Cycloaddition, and High-Throughput/Solid-Phase protocols—providing self-validating workflows and mechanistic insights to ensure reproducibility in the lab.

Part 1: Strategic Retrosynthesis & Pathway Selection

Before selecting a protocol, the chemist must analyze the substrate tolerance and atom economy. The 1,2,4-oxadiazole core can be disconnected into two primary logic streams: the Amidoxime Route (Stepwise Condensation) and the Nitrile Oxide Route (Convergent Cycloaddition).

Visualization: Retrosynthetic Logic Flow

Figure 1: Strategic disconnections for the 1,2,4-oxadiazole scaffold. Route A is preferred for diverse library generation; Route B is utilized when avoiding harsh dehydration conditions.

Part 2: The Workhorse – Amidoxime-Carboxylic Acid Condensation

This is the industry standard for generating 3,5-disubstituted 1,2,4-oxadiazoles. The reaction proceeds via the O-acylation of an amidoxime followed by cyclodehydration.

Mechanistic Insight (Expertise)

The critical failure point in this pathway is the cyclodehydration step . The intermediate O-acylamidoxime is stable at room temperature. Novice chemists often fail to drive the reaction to completion, isolating the open-chain intermediate instead of the heterocycle.

-

Causality: The nitrogen of the oxime is less nucleophilic than the amine; however, O-acylation is kinetically favored over N-acylation.

-

Thermodynamics: Cyclization requires overcoming the activation energy to eliminate water. This necessitates heat (>100°C) or a dehydrating agent (TBAF, molecular sieves).

Protocol 1: One-Pot CDI-Mediated Synthesis

Recommended for: High-yield synthesis with acid-sensitive substrates.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Amidoxime (1.0 equiv)

-

Solvent: DMF or DMA (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF under

. Add CDI portion-wise at 0°C. Stir at RT for 30–60 mins. Validation: Evolution of -

Coupling: Add the amidoxime (solid) in one portion. Stir at RT for 1–2 hours.[2] Checkpoint: TLC should show consumption of amidoxime and formation of the O-acyl intermediate (often lower

than product). -

Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours.

-

Alternative: For thermally sensitive substrates, cool to RT and add TBAF (1M in THF, 1.0 equiv).[2] Cyclization occurs rapidly at RT.

-

-

Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash with saturated

to remove unreacted acid.

Visualization: Mechanism of Action

Figure 2: Stepwise mechanistic flow from acid activation to cyclodehydration.

Part 3: The Convergent Route – 1,3-Dipolar Cycloaddition

When the carboxylic acid pathway fails (e.g., steric hindrance or instability), the 1,3-dipolar cycloaddition of nitrile oxides to nitriles is the superior alternative. This method is particularly useful for introducing sensitive functional groups that cannot withstand the high heat of condensation.

Mechanistic Insight

Nitrile oxides are unstable and prone to dimerization (forming furoxans). Therefore, they must be generated in situ from hydroximoyl chlorides (using a base) or nitroalkanes (using dehydration agents like

Protocol 2: In Situ Generation from Aldoximes

Reagents:

Methodology:

-

Chlorination: Dissolve aldoxime in DMF/DMF. Add NCS (1.05 equiv) at RT. Stir until chlorination is complete (check by NMR/TLC). This forms the hydroximoyl chloride.

-

Dipole Generation & Trap: Add the nitrile dipolarophile (often used as solvent or in excess). Slowly add

(1.0 equiv) via syringe pump over 1 hour.-

Why slow addition? To keep the concentration of free nitrile oxide low, preventing dimerization to furoxan.

-

-

Purification: The reaction yields the 3,5-disubstituted product directly.

Part 4: Advanced High-Throughput & Solid-Phase Methods

For drug discovery libraries, solution-phase purification is a bottleneck. Solid-phase synthesis (SPS) or Polymer-Supported (PS) reagents streamline this.

Protocol 3: Microwave-Assisted Polymer-Supported Synthesis

Reference Grounding: Based on methodologies involving PS-Triphenylphosphine (

-

Acid Activation: Mix Carboxylic Acid +

+ -

Coupling: Add Amidoxime.

-

Microwave: Irradiate at 150°C for 10–15 mins.

-

Workup: Filter off the polymer resin (

). Concentrate filtrate.-

Advantage:[6] Eliminates column chromatography for many analogues.

-

Part 5: Comparative Analysis & Data Summary

| Feature | Amidoxime Route (Thermal) | Amidoxime Route (TBAF/RT) | 1,3-Dipolar Cycloaddition |

| Atom Economy | High (Water is byproduct) | Moderate (TBAF waste) | Low (Succinimide/Base waste) |

| Temp. Range | 100–140°C | 20–25°C | 20–60°C |

| Regioselectivity | 100% (Defined by precursors) | 100% | 100% (3-R from oxide, 5-R from nitrile) |

| Key Limitation | Thermal degradation of substrates | Solvent removal (Diglyme/DMSO) | Dimerization of nitrile oxide |

| Yield (Avg) | 70–95% | 80–98% | 50–75% |

References

-

Augustine, J. K., et al. (2009).[7] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[7] Journal of Organic Chemistry. Link

-

Adib, M., et al. (2006).[7] A one-pot reaction between nitriles, hydroxylamine and Meldrum's acids under microwave irradiation.[7] Synlett.[7] Link

-

Bian, Q., et al. (2020).[7] Iron(III) nitrate mediates a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles.[7] Journal of Organic Chemistry. Link

-

Lin, B., et al. (2022).[7] Synthesis of trifluoromethylated oxadiazoles using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime.[7] Organic Letters.[7] Link

-

Boström, J., et al. (2012).[8] Oxadiazoles in Medicinal Chemistry.[1][5][9][6][10][11] Journal of Medicinal Chemistry.[10] Link

-

Wang, X., et al. (2013).[11] Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ipbcams.ac.cn [ipbcams.ac.cn]

- 11. ias.ac.in [ias.ac.in]

Methodological & Application

One-pot cyclization methods for 1,2,4-Oxadiazol-5-ylmethanol preparation

Application Note: One-Pot Cyclization Methods for 1,2,4-Oxadiazol-5-ylmethanol Preparation

Part 1: Executive Summary & Strategic Importance

The This compound scaffold represents a critical bioisostere for esters and amides in modern drug design, offering improved metabolic stability and lipophilicity profiles. It serves as a key pharmacophore in S1P1 agonists (e.g., Ozanimod derivatives) and novel antibiotics.

However, the synthesis of the 5-hydroxymethyl derivative presents a specific chemoselective challenge: the competition between the target carboxylic acid activation and the nucleophilic primary alcohol of the glycolic acid precursor. Standard protocols often fail due to oligomerization (polyester formation) or O-acylation of the alcohol side chain.

This guide details two field-proven, one-pot protocols designed to bypass these pitfalls:

-

Method A (The "Gold Standard"): CDI-mediated coupling using 2-acetoxyacetic acid followed by in situ deprotection. This is the most robust method for scale-up.

-

Method B (The "Green" Route): T3P® (Propanephosphonic acid anhydride) mediated direct coupling of glycolic acid. This method is faster and avoids protection steps but requires strict stoichiometric control.

Part 2: Mechanistic Insight & Pathway Visualization

The formation of the 1,2,4-oxadiazole ring proceeds through a two-stage mechanism: O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by dehydrative cyclization .

Critical Control Point: In the synthesis of 5-ylmethanol derivatives, the activating agent (e.g., CDI) must activate the carboxylic acid (

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway for the one-pot formation of 1,2,4-oxadiazoles. The critical step is the selective O-acylation of the amidoxime oxygen.

Part 3: Detailed Experimental Protocols

Protocol A: CDI-Mediated Synthesis (Protected Route)

Recommended for scale-up (>10g) and high-purity requirements.

Concept: Use 2-acetoxyacetic acid (acetyl-protected glycolic acid) to prevent side reactions. The acetyl group is removed in situ or during workup.

Materials:

-

Aryl/Alkyl Amidoxime (1.0 equiv)

-

2-Acetoxyacetic acid (1.1 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Solvent: 1,4-Dioxane or DMF (Anhydrous)

-

Base for deprotection: K₂CO₃ (aq) or NaOH (aq)

Step-by-Step Workflow:

-

Activation Phase:

-

Charge a flame-dried reaction vessel with 2-acetoxyacetic acid (1.1 equiv) and anhydrous 1,4-Dioxane (5 mL/mmol).

-

Add CDI (1.2 equiv) portion-wise at 0°C. Caution: CO₂ gas evolution.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Validation: Monitor by TLC or LCMS. The acid peak should disappear, replaced by the acyl-imidazole intermediate.

-

-

Coupling Phase:

-

Add the Amidoxime (1.0 equiv) solid directly to the reaction mixture.

-

Stir at RT for 1–2 hours.

-

Validation: LCMS should show the formation of the linear O-acylamidoxime intermediate (

= Amidoxime + Acetoxyacetyl).

-

-

Cyclization Phase:

-

Heat the reaction mixture to 100–110°C for 4–6 hours.

-

Validation: LCMS will show conversion of the intermediate to the cyclized 5-acetoxymethyl-1,2,4-oxadiazole .

-

-

Deprotection (One-Pot):

-

Cool the mixture to RT.

-

Add 2M NaOH (2.0 equiv) or saturated K₂CO₃ solution. Stir at RT for 30 mins to hydrolyze the acetate ester.

-

Note: The oxadiazole ring is generally stable to mild aqueous base at RT.

-

-

Workup:

Protocol B: T3P-Mediated Synthesis (Direct Route)

Recommended for rapid discovery chemistry and library generation.

Concept: T3P® (Propanephosphonic acid anhydride) is a mild, low-toxicity coupling agent that often tolerates free hydroxyl groups, allowing the use of unprotected glycolic acid .

Materials:

-

Aryl/Alkyl Amidoxime (1.0 equiv)

-

Glycolic Acid (1.2 equiv)

-

T3P® (50% in EtOAc/DMF) (1.5 equiv)

-

Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF

Step-by-Step Workflow:

-

Reagent Mixing:

-

In a reaction vial, dissolve Amidoxime (1.0 equiv) and Glycolic Acid (1.2 equiv) in EtOAc (or DMF for solubility).

-

Add Base (3.0 equiv).[2]

-

-

Coupling & Cyclization:

-

Add T3P solution (1.5 equiv) dropwise at 0°C.

-

Allow to warm to RT and stir for 30 mins.

-

Heat the mixture to 80°C (reflux for EtOAc) for 8–12 hours.

-

Note: T3P drives both the coupling and the dehydration steps.

-

-

Validation & Workup:

-

Self-Validating Check: If LCMS shows the linear intermediate but no cyclization, add more T3P (0.5 equiv) and increase heat.

-

Wash the organic layer with water, saturated NaHCO₃, and brine.

-

Concentrate to yield the This compound .

-

Part 4: Data Summary & Comparison

| Feature | Protocol A (CDI / Protected) | Protocol B (T3P / Direct) |

| Precursor | 2-Acetoxyacetic acid | Glycolic acid |

| Reagents | CDI, Dioxane, NaOH | T3P, EtOAc/DMF, TEA |

| Step Count | 2 (Cyclization + Deprotection) | 1 (Direct Cyclization) |

| Yield (Typical) | High (75–90%) | Moderate-Good (50–75%) |

| Purity Profile | Excellent (fewer side products) | Good (potential oligomers) |

| Scalability | High (Kg scale proven) | Moderate (Cost of T3P) |

Part 5: Troubleshooting & Expert Insights

-

Issue: Low Cyclization Efficiency.

-

Cause: The "Z" configuration of the amidoxime is required for cyclization.

-

Fix: Ensure high temperature (>100°C) is maintained to overcome the rotation barrier. In Protocol B, adding molecular sieves can help drive dehydration.

-

-

Issue: Polyester Formation (Oligomers).

-

Cause: In Protocol B, T3P might activate the glycolic acid hydroxyl.

-

Fix: Switch to Protocol A. Alternatively, use dilute conditions (high dilution) in Protocol B to favor intramolecular cyclization over intermolecular polymerization.

-

-

Safety Note: CDI releases CO₂ rapidly. On large scale, add CDI slowly to control foaming.

References

-

Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 2023. [Link] (Describes the standard CDI-mediated one-pot protocol for 1,2,4-oxadiazoles)

-

Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Organic Synthesis. Organic Process Research & Development, 2009. [Link] (Authoritative source on T3P coupling mechanisms and utility)

-

One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation. Synthetic Communications, 2003. [Link] (Details thermal/microwave acceleration of the cyclization step)

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 2022. [Link] (Comprehensive review of base-mediated and one-pot synthetic routes)

Sources

Application Note: Nucleophilic Substitution Strategies Using 1,2,4-Oxadiazol-5-ylmethanol

Abstract & Strategic Significance

1,2,4-Oxadiazol-5-ylmethanol is a high-value pharmacophore scaffold in medicinal chemistry.[1] The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for esters and amides, offering improved metabolic stability and lipophilicity profiles.[1] However, the electron-deficient nature of the oxadiazole ring introduces a duality in reactivity: it enhances the acidity of the pendant hydroxyl group (facilitating its use as a nucleophile) but simultaneously renders the ring C-5 position susceptible to nucleophilic attack, leading to ring fragmentation.

This guide details three validated workflows for leveraging this compound in nucleophilic substitutions, prioritizing conditions that preserve ring integrity.

Chemical Stability & Mechanistic Considerations (Expertise & Experience)

The "Achilles' Heel": Ring Stability

The 1,2,4-oxadiazole ring is thermodynamically stable but kinetically vulnerable to strong nucleophiles, particularly hydroxide (

-

Risk Factor: Attack at the C-5 position causes ring opening (mononuclear heterocyclic rearrangement), often yielding an acyclic nitrile or amidoxime byproduct.

-

Operational Rule: Avoid aqueous strong bases (NaOH, KOH) and high temperatures (>80°C) in the presence of nucleophiles. Use non-nucleophilic bases (

, DIPEA) or transient activation (Mitsunobu).

Electronic Activation

The oxadiazole ring acts as an electron-withdrawing group (EWG).

-

Effect on OH: The

of the hydroxymethyl group is lower (~13–14) compared to benzyl alcohol (~15.4), making it a better nucleophile under mild basic conditions. -

Effect on

-LG: If the hydroxyl is converted to a leaving group (LG = OMs, Cl), the adjacent methylene becomes highly electrophilic, facilitating rapid

Experimental Protocols

Workflow A: Activation & Displacement (The Electrophile Route)

Best for: Attaching amines, thiols, or azides to the oxadiazole scaffold.

This two-step protocol first converts the hydroxyl to a mesylate (methanesulfonate), creating a potent electrophile, followed by displacement.[1]

Step 1: Mesylation

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous

(0.2 M) under -

Base Addition: Cool to 0°C. Add

(1.5 equiv). -

Activation: Add MsCl (1.2 equiv) dropwise. The reaction is exothermic; maintain T < 5°C.

-

Completion: Stir at 0°C for 30–60 min. Monitor by TLC (System: 50% EtOAc/Hexanes).

-

Workup: Quench with cold sat.

. Extract with DCM.[2] Crucial: Do not wash with strong basic brine. Dry over

Step 2: Nucleophilic Displacement (

)

Reagents: Nucleophile (Amine/Thiol),

-

Setup: Dissolve the crude mesylate in anhydrous MeCN (0.2 M).

-

Nucleophile: Add the nucleophile (1.2–1.5 equiv).

-

For Amines: Add DIPEA (2.0 equiv).

-

For Thiols/Phenols: Add

(1.5 equiv).[2]

-

-

Reaction: Stir at RT. If sluggish, heat to 40–50°C. Avoid reflux temperatures to prevent elimination or ring degradation.[1]

-

Purification: Standard aqueous workup and flash chromatography.

Workflow B: The Mitsunobu Reaction (The Neutral Route)

Best for: Synthesis of ethers (O-alkylation) with phenols or acidic heterocycles.

This method avoids the isolation of unstable intermediates and operates under neutral conditions, preserving the oxadiazole ring.

Reagents: Triphenylphosphine (

-

Preparation: Dissolve this compound (1.0 equiv),

(1.5 equiv), and the acidic nucleophile (e.g., Phenol, 1.0 equiv) in anhydrous THF (0.15 M). -

Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Workup: Concentrate directly. Triturate with

/Hexane to precipitate

Workflow C: Direct O-Alkylation (The Nucleophile Route)

Best for: Attaching the oxadiazole moiety to an alkyl halide.

Reagents: Alkyl Halide,

-

Base Choice: Use

(Cesium Carbonate). It allows for the "Cesium Effect" (enhanced solubility and reactivity) without the high basicity of NaH, which risks ring opening. -

Protocol:

-

Suspend

(1.5 equiv) and this compound (1.0 equiv) in DMF.[1] Stir for 15 min at RT. -

Add Alkyl Bromide/Iodide (1.1 equiv) and Tetrabutylammonium iodide (TBAI, 0.05 equiv).

-

Stir at RT (or 50°C if hindered).

-

Note: If using NaH is necessary for unreactive electrophiles, perform the deprotonation at -78°C to 0°C and ensure the electrophile is added immediately.

-

Visualizing the Chemistry (Graphviz)

The following diagram illustrates the decision logic and reaction pathways, highlighting the critical stability checkpoints.

Caption: Reaction pathways for this compound. Green nodes indicate successful conversions; the red node highlights the critical ring-opening instability risk.[1]

Comparative Data & Troubleshooting

Base Selection Guide

| Base | pKa (conj. acid) | Risk Level | Recommendation |

| 10–11 | Low | Ideal for mesylation and displacement with amines.[1] | |

| 10.3 | Low-Medium | Standard for O-alkylation and thiol displacement.[1] | |

| 35 | High | Use with Caution. Only at low temp (0°C). Risk of ring cleavage. | |

| 15.7 | Critical | Avoid. High probability of ring opening (C-5 attack). |

Troubleshooting "Self-Validating" Checks

-

TLC Monitoring: The mesylate intermediate is often UV-active and runs slightly faster than the alcohol. If the spot stays at the baseline, activation failed.

-

NMR Diagnostic:

-

Ring Intact: The C-3 proton (if H-substituted) or substituent signals should remain distinct.[1]

-

Ring Opening: Look for the disappearance of the characteristic oxadiazole carbon signals (~160–180 ppm in

NMR) and the appearance of nitrile (

-

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

-

Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles."[1] Organic & Biomolecular Chemistry, 2009. Link

-

Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." Link

-

VulcanChem. "(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol Properties and Derivatives." Link

-

Beilstein Journals. "Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs." Link

Sources

Application Note: Microwave-Assisted Synthesis of 1,2,4-Oxadiazol-5-ylmethanol Derivatives

This Application Note is structured to guide drug discovery professionals through the high-efficiency synthesis of 1,2,4-oxadiazol-5-ylmethanol derivatives. It moves beyond basic recipe following to explore the chemical logic and process parameters required for scalable, library-ready synthesis.

Executive Summary & Strategic Rationale

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides. The specific subclass, This compound , is particularly valuable; the primary hydroxyl group acts as a versatile "chemical handle" for further diversification (e.g., etherification, oxidation to aldehydes, or conversion to fluoromethyl groups) late in the synthetic sequence.

Traditional thermal synthesis of this ring involves the condensation of amidoximes with carboxylic acid derivatives, often requiring prolonged heating (refluxing toluene/DMF for 12–24 hours) which can lead to degradation of sensitive functionalities.

Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers.[1] By directly coupling the dipolar relaxation of the solvent with the reaction intermediates, we can accelerate the rate-determining step—the cyclodehydration of the O-acyl amidoxime—reducing reaction times from hours to minutes while significantly suppressing side reactions like decarboxylation.

Mechanistic Insight: The Cyclodehydration Pathway

To optimize this reaction, one must understand the failure modes. The reaction proceeds through two distinct stages:[2]

-

O-Acylation: The amidoxime oxygen attacks the activated carboxylic acid (glycolic acid derivative) to form an O-acyl amidoxime intermediate.[1]

-

Cyclodehydration: This intermediate undergoes intramolecular nucleophilic attack by the nitrogen, followed by elimination of water.

The Challenge: The O-acyl amidoxime is often stable at room temperature.[1] Thermal cyclization requires high activation energy.[1] In conventional heating, the slow ramp-up allows the intermediate to undergo hydrolysis or rearrangement.[1] Microwave irradiation provides the rapid "dielectric heating" shock required to traverse the transition state immediately.

Pathway Visualization

The following diagram illustrates the reaction logic and critical decision points.

Figure 1: Step-wise synthetic workflow for this compound generation via an acetoxy-protected precursor.

Experimental Protocol

Reagent Selection Strategy

Direct reaction with glycolic acid (HO-CH2-COOH) is possible but risky due to potential self-esterification or competitive O-acylation of the hydroxyl group.[1]

-

Recommended Approach: Use Acetoxyacetic acid (acetyl-protected glycolic acid).[1] This ensures the coupling occurs exclusively at the carboxylic acid, preventing polymerization. The acetyl group is easily removed later.

General Procedure (Scale: 1.0 mmol)

Step 1: O-Acylation (Coupling) [1]

-

In a microwave-compatible vial (10 mL), dissolve Acetoxyacetic acid (1.2 equiv, 1.2 mmol) in anhydrous DMF (3 mL).

-

Add CDI (1,1'-Carbonyldiimidazole) (1.3 equiv, 1.3 mmol) portion-wise.

-

Note: Evolution of CO2 gas will occur. Stir at Room Temperature (RT) for 20–30 minutes until effervescence ceases. This forms the reactive acyl-imidazole species.[1]

-

-

Add the Amidoxime (1.0 equiv, 1.0 mmol) to the reaction mixture.

-

Stir at RT for 10 minutes to ensure homogeneity.

Step 2: Microwave Cyclization

-

Seal the vial with a Teflon-lined septum cap.[1]

-

Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).[1]

-

Irradiation Parameters:

-

Cooling: Allow the reaction to cool to <50 °C using the system's compressed air cooling.

Step 3: Work-up & Deprotection [1]

-

Dilute the reaction mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.[1]

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

Deprotection: Dissolve the crude acetoxy-intermediate in MeOH (5 mL). Add K2CO3 (0.5 equiv).[1] Stir at RT for 30 minutes (TLC monitoring).

-

Filter off the solid K2CO3, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Optimization & Data Analysis

The choice of coupling agent and solvent profoundly impacts yield. The following data summarizes optimization studies for the model substrate benzamidoxime.

| Entry | Coupling Agent | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

| 1 | EDC / HOBt | DMF | 120 | 20 | 65 | Moderate yield; difficult work-up (urea byproduct).[1] |

| 2 | CDI | DMF | 140 | 15 | 88 | Optimal. Clean conversion, easy removal of imidazole. |

| 3 | T3P (Propylphosphonic anhydride) | EtOAc | 150 | 30 | 72 | Good for sterically hindered substrates; requires higher temp. |

| 4 | None (Thermal) | Toluene | 110 (Reflux) | 16 hrs | 45 | Incomplete cyclization; significant degradation. |

| 5 | DIC | MeCN | 140 | 20 | 58 | Lower solubility of amidoxime in MeCN.[1] |

Key Findings:

-

CDI (Carbonyl diimidazole) is superior for this specific transformation because the byproduct (imidazole) is water-soluble and non-nucleophilic, preventing interference during the high-temperature cyclization step.[1]

-

Temperature Threshold: Reactions below 120°C often stall at the O-acyl amidoxime intermediate stage.[1] 140°C is the "sweet spot" for rapid cyclization without charring.

Troubleshooting Guide (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted SM | Incomplete activation of acid.[1] | Ensure CO2 evolution stops before adding amidoxime.[1] Moisture in DMF can quench CDI—use anhydrous solvent.[1] |

| Product is O-Acyl Amidoxime (Open Chain) | Cyclization failed. | Increase MW temperature to 160°C or extend time by 10 min. The "ring-closing" step has a high energy barrier.[1] |

| Degradation / Black Tar | Thermal decomposition. | Reduce temperature to 120°C. Ensure inert atmosphere (N2 purge) before sealing the vial. |

| Side Product: Acyl Urea | Rearrangement (Beckmann-like).[1] | If using EDC, switch to CDI. Carbodiimides can sometimes trigger rearrangement of the amidoxime. |

References

-

Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles: Porcheddu, A., Cadoni, R., & De Luca, L. (2011). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry.

-

Polymer-Supported Reagents in Microwave Synthesis: Wang, Y., & Sauer, D. R. (2004). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters.

-

Medicinal Chemistry Applications of Oxadiazoles: Bora, R. O., et al. (2014).[3][4] [1,2,4]-Oxadiazoles: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry.

-

General Cyclization Mechanisms: Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Solutions for 1,2,4-Oxadiazol-5-ylmethanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 1,2,4-Oxadiazol-5-ylmethanol in non-polar solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these common laboratory challenges.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound whose structure presents a significant polarity dichotomy. The 1,2,4-oxadiazole ring, with its two nitrogen atoms and an oxygen atom, along with the primary alcohol (-CH₂OH) group, creates a molecule with high polarity and strong hydrogen-bonding capabilities.[1] This inherent polarity is the primary reason for its high solubility in polar solvents and, conversely, its poor solubility in non-polar media like hexanes, toluene, or chloroform. This guide will walk you through understanding and systematically solving this issue.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why is this compound so difficult to dissolve in non-polar solvents?

Answer: The solubility of a compound is governed by the principle of "like dissolves like".[2][3][4] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

This compound's Nature (Polar): Your compound has two key features that make it highly polar:

-

The 1,2,4-Oxadiazole Ring: The nitrogen and oxygen heteroatoms in the ring create significant dipole moments.

-

The Methanol Group (-CH₂OH): The hydroxyl group is a potent hydrogen bond donor and acceptor.[1] These features allow the molecules to interact very strongly with each other in the solid state, forming a stable crystal lattice held together by hydrogen bonds and dipole-dipole interactions.

-

-

Non-Polar Solvent's Nature: Non-polar solvents, such as hexane or toluene, primarily interact through weak London dispersion forces.[5]

The Causality of Insolubility: To dissolve the compound, the solvent molecules must surround the solute molecules and overcome the strong solute-solute interactions in the crystal lattice. Non-polar solvents cannot offer the strong hydrogen bonding or dipole-dipole interactions required to break apart this stable lattice, resulting in poor solubility.[3]

Caption: Key polar functional groups in this compound.

FAQ 2: I'm facing poor solubility. What is the initial, systematic approach to troubleshooting?

Answer: Before resorting to more complex methods, a systematic, tiered approach can often solve the problem. This workflow ensures you apply the simplest effective techniques first.

Caption: Systematic workflow for addressing solubility issues.

Experimental Protocols:

1. Application of Physical Methods:

-

Gentle Warming: The process of dissolution is often endothermic. According to the van't Hoff equation, increasing the temperature will increase the solubility for an endothermic process.[6]

-

Protocol: Place your slurry (compound in non-polar solvent) in a sealed vial within a water bath. Increase the temperature incrementally (e.g., 5 °C steps) from room temperature up to 40-50 °C. Do not exceed the boiling point of your solvent. Stir continuously and observe for dissolution.

-

-

Sonication: Ultrasound provides high-frequency energy that can break down the crystal lattice at the surface of the solid particles and disrupt aggregates, increasing the effective surface area for the solvent to act upon.

-

Protocol: Place the sealed vial containing the slurry into a bath sonicator. Sonicate for 5-15 minute intervals. Check for dissolution after each interval. Be aware that prolonged sonication can generate heat.

-

2. Screening of Intermediate Polarity Solvents: Sometimes, a solvent that is non-polar but possesses a slight dipole moment can be effective.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Notes |

| n-Hexane | 0.1 | 1.88 | Truly non-polar, good baseline. |

| Toluene | 2.4 | 2.38 | Aromatic, can engage in π-stacking. |

| Dichloromethane (DCM) | 3.1 | 9.08 | A good "bridge" solvent. Volatile. |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Ether, can accept H-bonds. |

| Ethyl Acetate (EtOAc) | 4.4 | 6.02 | Ester, polar aprotic. |

Source: Data compiled from various chemical reference sources.

Protocol: In small, parallel experiments, attempt to dissolve a known quantity of your compound (e.g., 1 mg) in a set volume of each solvent (e.g., 0.5 mL) to qualitatively assess solubility.

FAQ 3: The compound is still insoluble. How can a co-solvent system help?

Answer: A co-solvent system is one of the most powerful techniques for dissolving a polar compound in a non-polar medium. The strategy involves adding a small amount of a miscible, more polar solvent (the co-solvent) to the bulk non-polar solvent.

Mechanism of Action: The co-solvent acts as a "bridge" between the two dissimilar components. Its molecules can interact favorably with both the polar solute (via dipole-dipole or H-bond accepting interactions) and the non-polar bulk solvent. This effectively reduces the polarity difference and creates a more favorable environment for dissolution.

Caption: How a co-solvent bridges the polarity gap.

Experimental Protocol: Developing a Co-Solvent System

-

Select a Co-Solvent: Choose a polar aprotic solvent that is fully miscible with your non-polar bulk solvent. THF, acetone, or ethyl acetate are excellent starting points.[7]

-

Prepare the Slurry: Add your this compound to the non-polar solvent (e.g., toluene) to create a slurry at your target concentration.

-

Titrate with Co-Solvent: While stirring vigorously, add the co-solvent dropwise or in small aliquots (e.g., 1-2% of the total volume at a time).

-

Observe: Continue adding the co-solvent until the solid completely dissolves. Note the final percentage (v/v) of co-solvent required.

-

Optimization: Aim for the lowest possible percentage of co-solvent that achieves full dissolution to maintain the overall non-polar character of your solution. A final concentration of 5-15% co-solvent is often effective.

FAQ 4: My application is sensitive to polar solvents. Can surfactants be an alternative to co-solvents?

Answer: Yes, absolutely. Surfactant-mediated solubilization is an excellent strategy when you need to keep the bulk medium strictly non-polar.

Mechanism of Action: In a non-polar solvent, surfactant molecules self-assemble into structures called reverse micelles . In a reverse micelle, the polar "head" groups of the surfactant molecules face inward, creating a polar micro-environment, while the non-polar "tail" groups face outward into the bulk solvent. Your polar this compound can then be encapsulated within this polar core, effectively dissolving it in the non-polar medium.[8][9][10][11]

Caption: A polar solute encapsulated within a reverse micelle in a non-polar solvent.

Experimental Protocol: Surfactant Screening

-

Select a Surfactant: Choose a surfactant known to work in non-polar systems. Common choices include non-ionic surfactants like Sorbitan monooleate (Span 80) or Lecithin.

-

Determine Concentration: Prepare a stock solution of the surfactant in your non-polar solvent. Concentrations typically range from 0.1% to 5% (w/v).

-

Test for Solubilization: Add your compound to the surfactant-containing solvent and stir. Compare its solubility to a control (solvent without surfactant).

-

Optimization: Test different surfactants and varying concentrations to find the most effective system for your specific application.

FAQ 5: I need to run a chemical reaction. Can I temporarily modify the molecule to make it soluble?

Answer: Yes, this is a common and highly effective strategy in synthetic chemistry, often referred to as a "prodrug" approach in drug development.[12][13][14][15] The core idea is to mask the polar hydroxyl group with a non-polar, chemically labile protecting group.

Mechanism of Action: By converting the polar -OH group into a less polar functional group, such as an ester or a silyl ether, you dramatically decrease the molecule's overall polarity and eliminate its hydrogen-bonding capability. This modified, non-polar analogue will now readily dissolve in non-polar solvents. After your reaction or process is complete, the protecting group can be easily removed (deprotected) to regenerate the original molecule.

Caption: Chemical modification workflow for temporary solubilization.

Common Protecting Group Strategies:

-

Acetate Ester: React the alcohol with acetic anhydride or acetyl chloride in the presence of a base (like pyridine or triethylamine). This forms a non-polar acetate ester. It can be removed later by simple base- or acid-catalyzed hydrolysis.

-

Silyl Ether (e.g., TBDMS): React the alcohol with a silyl chloride (like TBDMS-Cl) and a base (like imidazole) in a solvent like DCM. This forms a very non-polar and stable tert-butyldimethylsilyl ether. It is easily removed later using a fluoride source like TBAF.

This approach requires additional synthetic steps but offers the most robust solution for achieving high concentrations in truly non-polar environments.

References

- ChemBK. (2024). Oxazol-5-ylmethanol.

-

OSTI. (2023). 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). Retrieved from [Link]

-

American Elements. Oxazol-5-ylmethanol | CAS 127232-41-1. Retrieved from [Link]

-

National Institutes of Health (NIH). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

-

National Institutes of Health (NIH). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]

-

YouTube. (2019). Polarity and Dissolving in Chemistry. Retrieved from [Link]

-

PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. Retrieved from [Link]

-

ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

MDPI. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

-

MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]

-

ACS Publications. Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

-

MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved from [Link]

-

PubMed. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

-

RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. Retrieved from [Link]

-

ACS Publications. Synthesis and biological activity of 1,2,4-oxadiazole derivatives. Retrieved from [Link]

-

Quora. (2021). How does surfactant affect solubility of relatively non polar substance?. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 13.2: Solutions - Homogeneous Mixtures. Retrieved from [Link]

-

ResearchGate. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

-

Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

-

CONICET. (2012). Nonaqueous Polar Solvents in Reverse Micelle Systems. Retrieved from [Link]

-

JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

-

PubMed. Prodrug strategies to overcome poor water solubility. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]

-

National Institutes of Health (NIH). Mechanistically transparent models for predicting aqueous solubility. Retrieved from [Link]

-

Khan Academy. Solubility of organic compounds. Retrieved from [Link]

-

MDPI. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility. Retrieved from [Link]

-

ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. Retrieved from [Link]

-

National Institutes of Health (NIH). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

-

YouTube. (2020). Predicting solubility of compounds. Retrieved from [Link]

-

ResearchGate. (2025). Prodrug strategies to overcome poor water solubility. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?. Retrieved from [Link]

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

-

PubMed. Solid-phase synthesis of 5-isoxazol-4-yl-[16][17][18]oxadiazoles. Retrieved from [Link]

Sources

- 1. (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol (1123169-46-9) for sale [vulcanchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. revisiondojo.com [revisiondojo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chromatography [chem.rochester.edu]

- 8. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

- 17. osti.gov [osti.gov]

- 18. americanelements.com [americanelements.com]

Troubleshooting low reactivity of the hydroxymethyl group in 1,2,4-oxadiazoles

This technical guide addresses the specific challenges associated with the hydroxymethyl group (-CH₂OH) attached to the 1,2,4-oxadiazole core. This moiety, while a critical bioisostere for esters and amides in medicinal chemistry, often exhibits deceptively low reactivity or catastrophic instability under standard functionalization conditions.

Topic: Overcoming Low Reactivity & Instability of Hydroxymethyl-1,2,4-Oxadiazoles Support Level: Tier 3 (Senior Research Chemist) Status: Active Guide[1]

Executive Summary: The "Deactivated Nucleophile" Paradox

The 1,2,4-oxadiazole ring is a strong electron-withdrawing group (EWG).[1] When a hydroxymethyl group is attached (at C3 or C5), two competing electronic effects create a "reactivity dead zone":

-

Oxygen Deactivation: The EWG nature pulls electron density away from the hydroxyl oxygen, making it a poor nucleophile . Standard attacks on electrophiles (e.g., alkyl halides, sulfonyl chlorides) are significantly slower than with benzyl alcohols.

-

Ring Sensitivity: The ring itself is electrophilic. Strong bases (like NaH or hydroxides) intended to deprotonate the alcohol often attack the ring instead, leading to fragmentation (ring opening) into acylguanidines or nitriles.

Key Takeaway: You cannot treat this moiety like a standard primary alcohol. It requires "soft" activation and non-nucleophilic bases.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I tried to mesylate the alcohol (MsCl/Et₃N), but the starting material disappeared and I got a complex mixture/tar."

Diagnosis: Base-Induced Ring Decomposition & Elimination.[1]

Technical Explanation:

Standard mesylation uses Triethylamine (Et₃N) or Pyridine. While these are weak bases, the 1,2,4-oxadiazole ring makes the methylene protons (

Corrective Protocol (The "Silver Bullet"): Switch to Silver(I) Oxide (Ag₂O) mediated sulfonylation. Ag₂O acts as a mild acid scavenger and activates the halide without generating free nucleophilic base species that destroy the ring.

-

Reagents: 1.1 equiv MsCl (or TsCl), 1.5 equiv Ag₂O, KI (catalytic).

-

Solvent: DCM or MeCN (anhydrous).

-

Mechanism: Ag captures the Cl⁻, driving the reaction forward despite the poor nucleophilicity of the oxygen, while the oxide neutralizes protons without attacking the ring.

Issue 2: "Williamson ether synthesis (NaH/R-Br) failed. The ring is gone."

Diagnosis: Nucleophilic Attack on the Heterocycle.[2] Technical Explanation: Sodium Hydride (NaH) is a "hard" base. Before it deprotonates the sluggish hydroxyl group, it often attacks the electrophilic C5 or N2 positions of the 1,2,4-oxadiazole, causing instantaneous ring opening.

Corrective Protocol (Mitsunobu Reaction): Avoid base entirely. The Mitsunobu reaction is the gold standard for substituting 1,2,4-oxadiazole alcohols because it activates the oxygen under neutral conditions.

-

Reagents: PPh₃ (1.5 equiv), DIAD or DEAD (1.5 equiv), Pronucleophile (Phenol/Acid/Imide).

-

Conditions: THF, 0°C to RT.

-

Note: If you must make an alkyl ether, use Phase Transfer Catalysis (PTC) . Use 50% aq. NaOH with Toluene and TBAB (tetrabutylammonium bromide). The biphasic system protects the ring from the bulk base while the phase transfer agent shuttles the alkoxide in small, controlled concentrations.

Issue 3: "Oxidation to the aldehyde works, but the product degrades on silica."

Diagnosis: Hydration and Polymerization. Technical Explanation: The resulting aldehyde is attached to a strong EWG. This makes the carbonyl carbon highly electrophilic. On silica gel (which is acidic and contains water), the aldehyde rapidly forms a gem-diol (hydrate) or undergoes hemiacetal oligomerization.

Corrective Protocol:

-

Oxidant: Use Dess-Martin Periodinane (DMP) .[1] It is non-acidic and avoids the chlorinated byproducts of Swern oxidation that can attack the ring.

-

Workup: Do not use silica chromatography if possible. If necessary, neutralize the silica with 1% Et₃N. Ideally, use the crude aldehyde immediately in the next step (e.g., reductive amination or Wittig).

Visualizing the Failure Modes & Solutions

Diagram 1: The "Danger Zone" - Why NaH Fails

This diagram illustrates the competing pathways when a strong base is used.

Caption: Strong bases preferentially attack the electron-deficient ring (Path B) rather than deprotonating the deactivated hydroxyl group (Path A).[1]

Diagram 2: Recommended Safe Workflows

This diagram outlines the self-validating protocols for functionalization.

Caption: Three validated pathways that avoid ring-compromising conditions (Strong Base/Acid).

Comparative Data: Reaction Conditions

| Reaction Type | Standard Condition (Risk) | Recommended Condition | Mechanistic Advantage |

| Sulfonylation | MsCl, Et₃N, DCM | MsCl, Ag₂O, KI, DCM | Ag₂O scavenges HCl without acting as a nucleophile; prevents ring attack.[1] |

| Etherification | NaH, R-Br, DMF | PPh₃, DIAD, R-OH (Mitsunobu) | Activates oxygen via phosphonium intermediate; avoids anionic intermediates.[1] |

| Oxidation | Swern (DMSO/Oxalyl Chloride) | Dess-Martin Periodinane | Avoids chlorinated byproducts and low-temp requirements; neutral pH.[1] |

| Amination | Direct SN2 on Mesylate | One-Pot Mitsunobu w/ DPPA | Converts OH directly to Azide ( |

Detailed Experimental Protocol: The "Silver" Sulfonylation

Objective: Convert (3-phenyl-1,2,4-oxadiazol-5-yl)methanol to the corresponding mesylate without degradation.

-

Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

-

Loading: Add the alcohol (1.0 mmol, 190 mg) and anhydrous DCM (10 mL).

-

Additives: Add Silver(I) Oxide (Ag₂O) (1.5 mmol, 347 mg) and Potassium Iodide (KI) (0.2 mmol, 33 mg). Note: KI acts as a nucleophilic catalyst to form the transient iodide, which is a better leaving group.

-

Activation: Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.2 mmol, 93 µL) dropwise.

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[3] Do not heat.

-

Workup: Filter the suspension through a Celite pad to remove silver salts. Rinse with DCM.

-

Purification: Concentrate the filtrate in vacuo at low temperature (<30°C) . The mesylate is thermally sensitive. Use immediately or store at -20°C.

References

-

Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. Link

-

Borg, S., et al. (1999). Synthesis of 1,2,4-Oxadiazole Butylamides as Bioisosteres. Journal of Organic Chemistry. Link[1]

-

Augustine, J. K., et al. (2009). PTSA-ZnCl2: An Efficient Catalyst for 1,2,4-Oxadiazole Synthesis. Journal of Organic Chemistry. Link[1]

-

Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link[1]

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link[1]

Sources

Technical Support Center: Recrystallization of 1,2,4-Oxadiazol-5-ylmethanol

Welcome to the technical support center for the purification of 1,2,4-Oxadiazol-5-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical final step of purification: recrystallization. As a Senior Application Scientist, I have curated this resource to blend foundational chemical principles with practical, field-tested insights to empower you to overcome common challenges and achieve high-purity crystalline products.

The 1,2,4-oxadiazole moiety is a valuable scaffold in medicinal chemistry, and the successful isolation of pure compounds is paramount for accurate downstream biological evaluation.[1][2] The presence of the polar hydroxymethyl group at the 5-position of the 1,2,4-oxadiazole ring in your target molecule introduces specific challenges and considerations for solvent selection that this guide will address.[3]

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound.

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out," where the solute separates from the solution as a liquid rather than a solid, is a common issue, particularly with compounds that have melting points lower than the boiling point of the chosen solvent.[4][5] The polar nature of the hydroxymethyl group in this compound can also contribute to this phenomenon.

Causality and Solutions:

-

High Solute Concentration: The solution may be supersaturated to a degree that favors liquid-liquid phase separation over nucleation and crystal growth.

-

Solution: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool more slowly.[6]

-

-

Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, leading to an amorphous oil.

-

Solution: Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. Slow, gradual cooling is crucial for the formation of well-ordered crystals.[4]

-

-

Inappropriate Solvent Choice: The solvent's boiling point may be too high, exceeding the melting point of your compound.

-

Solution: Select a solvent or solvent system with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or a mixture with a lower boiling point.[5]

-

Question: My crystal yield is very low. How can I improve it?

Answer:

A low yield can be frustrating, but it often points to one of several remediable factors.

Causality and Solutions:

-

Excessive Solvent: Using too much solvent is the most common cause of low recovery. While ensuring the compound completely dissolves at high temperatures, an excessive volume will keep a significant portion of your product in solution even after cooling.

-

Solution: If you suspect you've used too much solvent, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.[6] For future experiments, add the hot solvent in small portions just until the solid dissolves.

-

-

Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem.

-

Solution: To prevent this, use a pre-heated funnel and filter flask. You can also add a small amount of extra hot solvent to the filtration setup to wash any premature crystals through.[7]

-

-

Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.

-

Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. This minimizes the dissolution of the desired product while still removing residual impurities from the crystal surfaces.[8]

-

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the recrystallization of this compound.

Question: What are the ideal properties of a recrystallization solvent for this compound?

Answer:

The ideal solvent for recrystallizing this compound will have the following characteristics[4][9]:

-

High Solubility at Elevated Temperatures: The solvent should readily dissolve your compound when hot.

-

Low Solubility at Room Temperature and Below: The solvent should have poor solubility for your compound when cold to maximize crystal recovery.

-

Appropriate Boiling Point: The boiling point should be high enough to provide a good solubility differential but not so high that it exceeds the melting point of your compound, which could lead to oiling out.[5]

-

Inertness: The solvent must not react with your compound. The hydroxymethyl group is generally stable, but highly reactive solvents should be avoided.

-

Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.

-

Dissimilar Polarity to Impurities: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

Question: How does the substituent at the 3-position of the oxadiazole ring affect solvent selection?

Answer:

The nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring will significantly influence the overall polarity of the molecule and, therefore, the choice of recrystallization solvent.

-

Nonpolar Substituents (e.g., alkyl, aryl): These substituents will decrease the overall polarity of the molecule. You may need to use a less polar solvent system compared to the parent compound. For example, a mixture of ethanol and water, or ethyl acetate and hexane, might be effective.

-

Polar Substituents (e.g., amine, ester, another heterocycle): These will increase the molecule's polarity. More polar solvents like ethanol, methanol, or even water might be suitable single-solvent systems.

A general principle is "like dissolves like."[4] A more polar molecule will be more soluble in polar solvents.

Experimental Protocol: Solvent System Selection for this compound

This protocol provides a systematic approach to identifying an effective recrystallization solvent system for your specific this compound derivative.

Materials:

-

Small quantity of your crude this compound derivative

-

Test tubes or small vials

-

A selection of solvents with varying polarities (see table below)

-

Hot plate or sand bath

-

Pasteur pipettes

Procedure:

-

Initial Screening (Single Solvents):

-

Place a small amount (approx. 10-20 mg) of your crude compound into several test tubes.

-

To each test tube, add a different solvent dropwise at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

-

For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes. A good candidate will completely dissolve the compound upon heating.

-

Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent will yield a good quantity of crystals.

-

-

Developing a Two-Solvent System:

-

If a single solvent is not ideal (e.g., the compound is too soluble in one and insoluble in another), a two-solvent system can be effective.[7]

-

Dissolve a small amount of your compound in a minimal amount of the "good" solvent (the one in which it is highly soluble) at an elevated temperature.

-

Slowly add the "bad" solvent (the one in which it is poorly soluble) dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

-

Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

-

Allow the solution to cool slowly and observe for crystallization.

-

Table 1: Common Recrystallization Solvents for Polar Heterocyclic Compounds

| Solvent | Boiling Point (°C) | Polarity | Comments |

| Water | 100 | High | Good for highly polar compounds with hydrogen bonding capabilities.[5] |

| Ethanol | 78 | High | A versatile solvent for moderately polar to polar compounds.[5][10] |

| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[5] |

| Isopropanol | 82 | Medium-High | A good alternative to ethanol. |

| Ethyl Acetate | 77 | Medium | Effective for compounds of intermediate polarity.[5] |

| Acetone | 56 | Medium | A strong solvent with a low boiling point.[5] |

| Toluene | 111 | Low | Good for less polar compounds, but be mindful of the high boiling point.[5] |

| Hexane/Heptane | ~69/~98 | Low | Typically used as the "bad" solvent in a two-solvent system with a more polar solvent.[5][10] |

Visualization of the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

References

- ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

-

OSTI.GOV. (2023, June 14). 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). Retrieved from [Link]

- dos Santos, G. S., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PLoS ONE, 15(12), e0243091.

- University of California, Los Angeles. (n.d.). Recrystallization.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]